

A Comparative Guide to Quantitative Proteomic Analysis of CPTH2-Alkyne Binding

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Compound of Interest

Compound Name: CPTH2-Alkyne

Cat. No.: B15588943

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This guide provides a comprehensive comparison of the binding profile of a hypothetical alkyne-tagged derivative of the histone acetyltransferase (HAT) inhibitor, CPTH2, hereafter referred to as **CPTH2-Alkyne**. The data presented is based on established quantitative chemical proteomics workflows and serves as a template for assessing the target engagement and selectivity of tagged small molecule inhibitors.

Introduction

CPTH2 is a known inhibitor of the GCN5 and p300/CBP families of histone acetyltransferases (HATs), which play a crucial role in transcriptional regulation by modifying chromatin structure. [1][2][3][4] To elucidate the precise protein targets and potential off-targets of CPTH2 within a complex cellular environment, a chemical proteomics approach utilizing an alkyne-tagged version of the molecule (**CPTH2-Alkyne**) can be employed. This guide outlines a quantitative comparison of **CPTH2-Alkyne** binding against two key controls: a structurally related but biologically inactive alkyne probe (Control-Alkyne) and a competition experiment with the parent, untagged CPTH2 molecule.

The experimental approach leverages Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for accurate protein quantification, coupled with affinity purification of probe-bound proteins and analysis by high-resolution mass spectrometry. [5][6][7][8][9][10][11][12][13]

Quantitative Data Presentation

The following tables summarize the hypothetical quantitative proteomics data from a SILAC-based experiment. The data is presented as Log2 fold change of protein abundance in the experimental condition versus the control.

Table 1: Comparison of Protein Binding between **CPTH2-Alkyne** and Control-Alkyne

This experiment compares proteins captured by **CPTH2-Alkyne** to those captured by an inactive Control-Alkyne probe. High positive Log2 fold changes indicate specific binding to **CPTH2-Alkyne**.

Protein ID (Uniprot)	Gene Symbol	Protein Name	Log2 (CPTH2-Alkyne / Control-Alkyne) Ratio	p-value
Q92793	EP300	Histone acetyltransferase p300	4.85	1.2e-8
Q92831	KAT2A	Histone acetyltransferase GCN5	4.52	3.5e-8
Q09472	CREBBP	CREB-binding protein	4.11	8.1e-7
Q92830	KAT2B	Histone acetyltransferase PCAF	3.98	1.5e-6
P04637	TP53	Cellular tumor antigen p53	2.58	4.2e-4
P10412	MYC	Myc proto-oncogene protein	2.15	9.8e-4
P62258	ACTB	Actin, cytoplasmic 1	0.12	0.85
P08670	VIM	Vimentin	-0.05	0.92

Table 2: Competition Assay of **CPTH2-Alkyne** Binding with Parent CPTH2

This experiment demonstrates target specificity. Cells were treated with **CPTH2-Alkyne**, with or without an excess of untagged CPTH2. A high negative Log2 fold change indicates that the parent compound effectively competes for binding, confirming specific target engagement.

Protein ID (Uniprot)	Gene Symbol	Protein Name	Log2 (CPTH2- Alkyne + CPTH2 / CPTH2- Alkyne) Ratio	p-value
Q92793	EP300	Histone acetyltransferase p300	-4.21	2.5e-8
Q92831	KAT2A	Histone acetyltransferase GCN5	-3.98	5.1e-8
Q09472	CREBBP	CREB-binding protein	-3.75	9.3e-7
Q92830	KAT2B	Histone acetyltransferase PCAF	-3.55	2.2e-6
P04637	TP53	Cellular tumor antigen p53	-0.95	0.05
P10412	MYC	Myc proto- oncogene protein	-0.81	0.08
P62258	ACTB	Actin, cytoplasmic 1	0.08	0.91
P08670	VIM	Vimentin	-0.02	0.95

Experimental Protocols

A detailed methodology for the quantitative chemical proteomics workflow is provided below. This protocol is a composite based on established methods in the field.[\[7\]](#)[\[14\]](#)[\[15\]](#)

1. Cell Culture and SILAC Labeling

- Human cell lines (e.g., HEK293T, K562) are cultured in DMEM specifically lacking lysine and arginine.
- For the "light" condition, the medium is supplemented with normal isotopic abundance L-lysine and L-arginine.
- For the "heavy" condition, the medium is supplemented with heavy isotope-labeled L-lysine ($^{13}\text{C}_6$, $^{15}\text{N}_2$) and L-arginine ($^{13}\text{C}_6$, $^{15}\text{N}_4$).
- Cells are cultured for at least five passages to ensure >95% incorporation of the heavy amino acids.

2. Probe Treatment and Competition

- Experiment 1 (Probe vs. Control): "Heavy" labeled cells are treated with **CPTH2-Alkyne** (e.g., 10 μM for 4 hours). "Light" labeled cells are treated with the same concentration of Control-Alkyne.
- Experiment 2 (Competition): "Heavy" labeled cells are pre-treated with an excess of parent CPTH2 (e.g., 100 μM for 1 hour) followed by treatment with **CPTH2-Alkyne** (10 μM for 4 hours). "Light" labeled cells are treated with **CPTH2-Alkyne** only.

3. Cell Lysis and Protein Extraction

- After treatment, cells are washed with ice-cold PBS and harvested.
- "Heavy" and "light" cell pellets for each experiment are combined in a 1:1 ratio.
- The combined cell pellet is lysed in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- Lysates are sonicated to shear DNA and then clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.

- Protein concentration is determined using a BCA assay.

4. Click Chemistry Reaction

- To the combined cell lysate (e.g., 1-2 mg of total protein), the following are added sequentially:
 - Azide-PEG3-Biotin (e.g., 100 μ M)
 - Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)
 - Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 μ M)
 - Copper(II) sulfate (CuSO_4) (1 mM)
- The reaction is allowed to proceed for 1-2 hours at room temperature with gentle rotation.

5. Affinity Purification of Biotinylated Proteins

- Streptavidin-coated magnetic beads are added to the lysate and incubated for 1-2 hours at 4°C to capture the biotinylated proteins.
- The beads are washed extensively with lysis buffer containing 1% SDS, followed by washes with 8M urea, and finally with lysis buffer without detergent to remove non-specific binders.

6. On-Bead Digestion

- The washed beads are resuspended in a buffer containing urea (e.g., 2M).
- Proteins are reduced with DTT and alkylated with iodoacetamide.
- Proteins are digested overnight at 37°C with sequencing-grade trypsin.

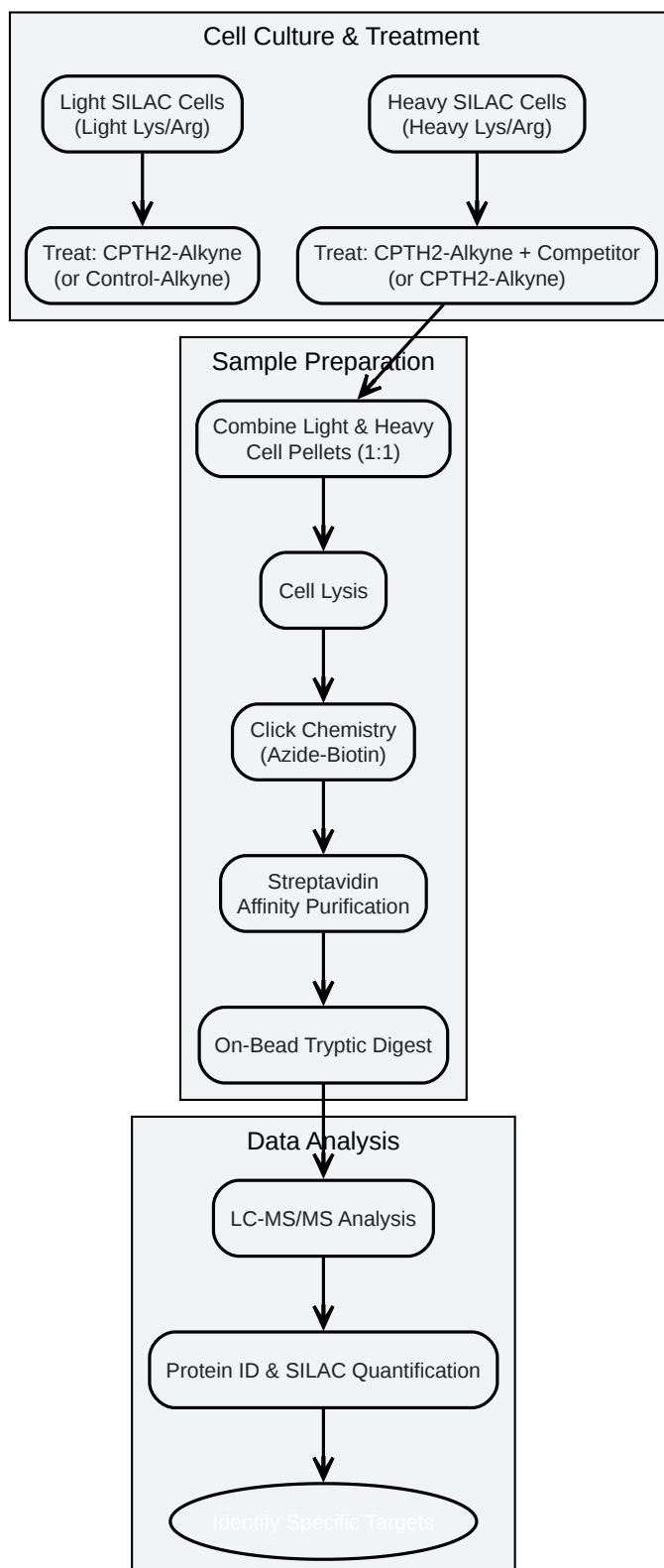
7. Mass Spectrometry and Data Analysis

- The resulting peptides are desalted using C18 StageTips.
- Peptides are analyzed by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

- Raw data is processed using software such as MaxQuant. Peptide identification is performed by searching against a human protein database.
- SILAC ratios (Heavy/Light) are calculated, and statistical analysis is performed to identify proteins with significant changes in abundance between the experimental conditions.

Visualizations

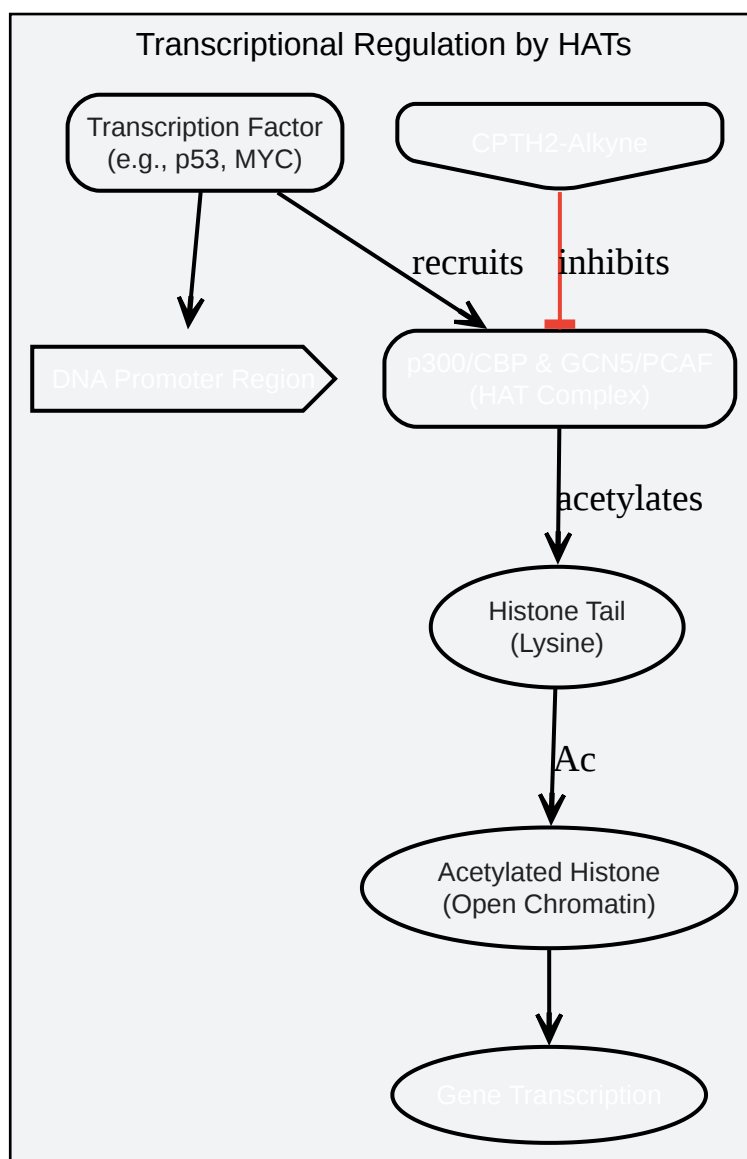
Experimental Workflow Diagram



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Caption: Workflow for quantitative chemical proteomics using SILAC.

p300/GCN5 Signaling Pathway in Transcriptional Activation



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